Cas no 88-99-3 (Phthalic acid)

Phthalic acid is a dicarboxylic acid used as an intermediate in various chemical syntheses. Its key advantages lie in its utility as a precursor to phthalates and its ability to enhance the solubility of pigments and dyes, making it a valuable reagent in dyeing and pigment production applications.
Phthalic acid structure
Phthalic acid structure
Product Name:Phthalic acid
CAS No:88-99-3
MF:C8H6O4
MW:166.130842685699
MDL:MFCD00002467
CID:34490
PubChem ID:1017
Update Time:2025-09-23

Phthalic acid Chemical and Physical Properties

Names and Identifiers

    • Phthalic acid
    • 1,2-BENZENEDICARBONIC ACID, ANHYDRIDE
    • 1,2-BENZENEDICARBONXYLIC ACID
    • 1,2-BENZENEDICARBOXYLIC ACID
    • 1,2-PHENYL DICARBOXYLIC ACID
    • AURORA 15195
    • BENZENE-1,2-DICARBOXYLIC ACID
    • O-DICARBOXYBENZENE
    • O-PHTHALIC ACID
    • ORTHO-PHTHALIC ACID
    • PHTHALATE ION CHROMATOGRAPHY STANDARD
    • RARECHEM AL BO 0013
    • 1,2-dicarboxybenzene
    • 1,2-phthalicacid
    • Acide phtalique
    • acidephtalique(french)
    • Kyselina ftalova
    • o-Benzenedicarboxylic acid
    • Pathalic acid
    • Phthalic Acid (Phenyl-13C6, D4)
    • Phthalate
    • PHTHALICACID
    • Kyselina ftalova [Czech]
    • Acide phtalique [French]
    • Orthophthalic acid
    • Sunftal 20
    • 6O7F7IX66E
    • XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • 1,2-Propylene glycol, bis(isooctyl ph
    • Phthalic acid (8CI)
    • HA 21
    • M 2
    • NSC 5348
    • o-Carboxybenzoic acid
    • 3198-29-6
    • SMR001224528
    • 523-24-0
    • 15968-01-1
    • MLSMR
    • 4409-98-7
    • MLS002152931
    • MDL: MFCD00002467
    • Inchi: 1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
    • InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(O)=O)=CC=CC=1)O
    • BRN: 0608199

Computed Properties

  • Exact Mass: 166.02700
  • Monoisotopic Mass: 166.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 74.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless crystals or crystalline powders.
  • Density: 1.593
  • Melting Point: 210-211 °C (dec.) (lit.)
  • Boiling Point: 378.274 ℃ at 760 mmHg
  • Flash Point: 168 ºC
  • Refractive Index: 1.5100 (estimate)
  • PH: 2 (5g/l, H2O, 20℃)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: 7 g/L (25 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 74.60000
  • LogP: 1.08300
  • Merck: 7371
  • pka: 2.89(at 25℃)
  • Solubility: Soluble in methanol and ethanol, slightly soluble in water and ether, insoluble in chloroform, benzene and petroleum ether.
  • Sensitiveness: Sensitive to humidity

Phthalic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:TH9625000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Toxicity:LD50 orally in rats: 7.9 g/kg (Shaffer)
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

Phthalic acid Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Phthalic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
New reagents. Part 5. Aluminum chloride-sodium iodide system as a highly selective reagent for non-hydrolytic cleavage of esters
Bhatt, M. Vivekananda; Setty, K. S. Sundara, Indian Journal of Chemistry, 1987, (5), 467-8

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt zinc oxide Solvents: Mesitylene ,  Water ;  20 h, 135 °C; 135 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Bimetallic Oxide Catalyst for the Dehydrogenative Oxidation Reaction of Alcohols: Practical Application in the Synthesis of Value-Added Chemicals
Mittal, Rupali; Awasthi, Satish Kumar, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1702-1713

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Selenium dioxide Solvents: Tetrahydrofuran
Reference
Selenium(IV) oxide catalyzed oxidation of aldehydes to carboxylic acids with hydrogen peroxide
Brzaszcz, M.; Kloc, K.; Maposah, M.; Mlochowski, Jacek, Synthetic Communications, 2000, 30(24), 4425-4434

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 40 °C
Reference
Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate
Zai, Yuxia; Feng, Yunchao; Zeng, Xianhai; Tang, Xing; Sun, Yong; et al, RSC Advances, 2019, 9(18), 10091-10093

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Solvents: Water ;  rt
Reference
Synthesis of Chiral Polyhydroxylated Benzimidazoles by a Tandem Radical Fragmentation/Cyclization Reaction: A Straight Avenue to Fused Aromatic-Carbohydrate Hybrids
Andre-Joyaux, Emy; Santana, Andres G.; Gonzalez, Concepcion C., Journal of Organic Chemistry, 2019, 84(2), 506-515

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Nickel Solvents: Water ;  120 min, 4 MPa, 180 °C
Reference
Hydrophobic activated carbon supported Ni-based acid-resistant catalyst for selective hydrogenation of phthalic anhydride to phthalide
Liu, Yingxin; Gu, Yunjiang; Hou, Yaxin; Yang, Yao; Deng, Shuguang; et al, Chemical Engineering Journal (Amsterdam, 2015, 275, 271-280

Production Method 8

Reaction Conditions
1.1 Catalysts: Tetraethoxysilane (reaction products with ionic liquid and (3-mercaptopropyl)trimethoxysilane) ,  (3-Mercaptopropyl)trimethoxysilane (reaction products with ionic liquid and tetraethylorthosilicate) ,  1H-Imidazolium, 4,5-dihydro-3-(3-sulfopropyl)-1-[3-(triethoxysilyl)propyl]-, inn… (reaction products with (3-mercaptopropyl)trimethoxysilane and tetraethylorthosilicate) ;  16 h, 70 °C; rt
Reference
A Janus-type Heterogeneous Surfactant for Adipic Acid Synthesis
Vafaeezadeh, Majid; Wilhelm, Christian; Breuninger, Paul; Ernst, Stefan; Antonyuk, Sergiy; et al, ChemCatChem, 2020, 12(10), 2695-2701

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Reference
Traceless synthesis of quinazoline-2,4-diones by Curtius rearrangement reaction using poly(ethylene glycol) as soluble polymeric support
Huang, Yanling; Lu, Cuifen; Chen, Zuxing; Yang, Guichun, Journal of Heterocyclic Chemistry, 2007, 44(6), 1421-1424

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  24 h, reflux
Reference
Ruthenium-Catalyzed Carbonylation at Ortho C-H Bonds in Aromatic Amides Leading to Phthalimides: C-H Bond Activation Utilizing a Bidentate System
Inoue, Satoshi; Shiota, Hirotaka; Fukumoto, Yoshiya; Chatani, Naoto, Journal of the American Chemical Society, 2009, 131(20), 6898-6899

Production Method 11

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) (reaction products with polyether-chloromethylated styrene resins) Solvents: Cyclohexane ;  16 h, 70 °C
Reference
A comparison of the oxidizing ability of polystyrene-supported linear and cyclic polyoxyethylene bound permanganates
Chacko, Asha; Devi, Renuka; Abraham, Susan; Mathew, Beena, Journal of Applied Polymer Science, 2005, 96(5), 1897-1905

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide ,  Potassium tetrachloropalladate Solvents: Water
Reference
Palladium catalyzed carbonylation of aryl iodides in aqueous media
Bumagin, N. A.; Nikitin, K. V.; Beletskaya, I. P., Journal of Organometallic Chemistry, 1988, 358(1-3), 563-5

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Organophosphorus compounds. XIX. Synthesis of 2,3-dihydro-1H-1,2-benzazaphosphole 2-oxides, variously substituted on nitrogen and phosphorus, by nitrogen-phosphorus cyclization of zwitterionic intermediates
Collins, David J.; Drygala, Peter F.; Swan, John M., Australian Journal of Chemistry, 1983, 36(12), 2517-36

Phthalic acid Raw materials

Phthalic acid Preparation Products

Phthalic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-99-3)Phthalic acid
Order Number:sfd14178
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-99-3)Phthalic acid
Order Number:LE12637;LE2467811;LE2955
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88-99-3)Phthalic acid
Order Number:A1205555
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:42
Price ($):181.0
Email:sales@amadischem.com

Phthalic acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-99-3)Phthalic acid
sfd14178
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-99-3)Phthalic acid
LE12637;LE2467811;LE2955
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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